辛替罗根钠

描述

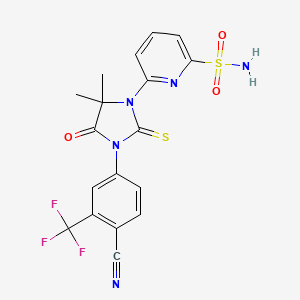

Cintirorgon, also known as LYC-55716, is an investigational drug . It is a potent and orally active RORgamma agonist with potential immunomodulatory and antineoplastic activities . It is currently in the investigational stage and is not yet approved .

Molecular Structure Analysis

Cintirorgon has the molecular formula C27H23F6NO6S . Its exact mass is 603.10 and its molecular weight is 603.53 . The InChIKey for Cintirorgon is GULSIMHVQYBADX-FQEVSTJZSA-N .Physical And Chemical Properties Analysis

Cintirorgon has a molecular weight of 603.53 and a molecular formula of C27H23F6NO6S . More detailed physical and chemical properties might be proprietary to the developing company.科学研究应用

钠在能量存储中的作用:钠电池由于其在高能存储应用中的潜力而成为广泛研究的主题,尤其是在负荷平衡和电动汽车方面。钠离子电池因其使用寿命长、功率高和成本效益而与可再生能源存储越来越相关 (Delmas,2018)。

钠在农业中的作用:海藻酸钠,一种源自海藻的化合物,因其作为植物生长促进剂的作用而受到研究。对柠檬草的研究表明,辐照海藻酸钠可以增强生长和精油生产,表明其在农业中的潜在用途 (Idrees 等,2012)。

钠在医学影像中的作用:钠 MRI 是转化影像研究中一个新兴的领域。它提供了有关组织活力和细胞完整性的定量生化信息,有助于诊断和预后各种疾病。钠 MRI 已应用于大脑、乳腺癌、软骨、肌肉和肾脏的研究中 (Madelin 和 Regatte,2013)。

钠在药理学中的作用:阿魏酸钠,一种源自某些植物的钠盐,已证明对治疗心血管疾病有效。它的抗血栓、抑制血小板聚集和抗氧化活性使其成为临床实践中的有价值药物 (Wang 和 Ou-yang,2006)。

钠在环境科学中的作用:过碳酸钠已被研究用于地下水修复,特别是在苯等污染物的降解中。过碳酸钠与螯合的 Fe(II) 活化显着增强了降解过程,表明其在环境清理工作中的潜力 (Fu 等,2016)。

作用机制

Cintirorgon selectively activates the transcription factor retinoic acid receptor–related orphan receptor γ (RORγ). By acting on a transcription factor, RORγ agonists integrate multiple antitumor mechanisms into a single therapeutic that both increases immune activation and decreases tumor immune suppression .

安全和危害

未来方向

Cintirorgon is currently in the investigational stage. A phase 1 study evaluated the safety and tolerability of Cintirorgon in adults with relapsed/refractory metastatic cancer . The results support the safety and tolerability of Cintirorgon and selection of 450 mg BID dose for a phase 2a study assessing Cintirorgon clinical activity, safety, and biomarkers in patients with NSCLC, head and neck, gastroesophageal, renal cell, urothelial, and ovarian cancers .

属性

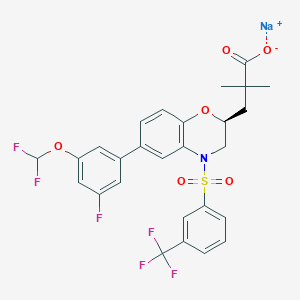

IUPAC Name |

sodium;3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23F6NO6S.Na/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30;/h3-12,20,25H,13-14H2,1-2H3,(H,35,36);/q;+1/p-1/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMACPZNQFABGF-BDQAORGHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@H]1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F6NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cintirorgon sodium | |

CAS RN |

2055538-47-9 | |

| Record name | Cintirorgon sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055538479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cintirorgon sodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6S6P87405 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

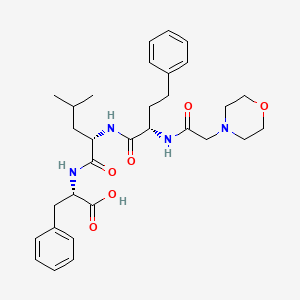

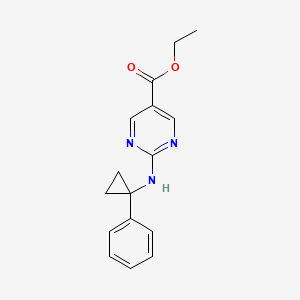

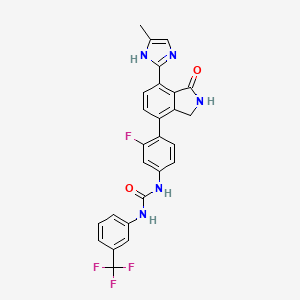

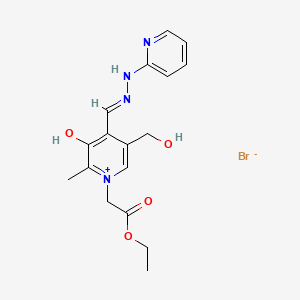

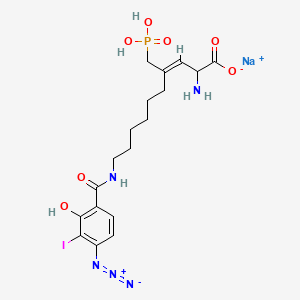

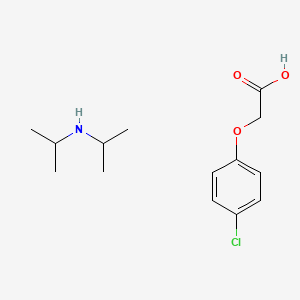

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)

![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)